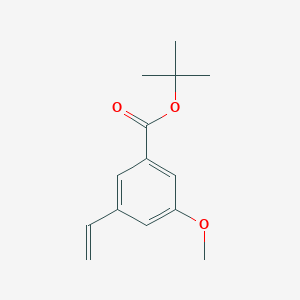

tert-Butyl 3-methoxy-5-vinylbenzoate

Description

tert-Butyl 3-methoxy-5-vinylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with methoxy (-OCH₃) and vinyl (-CH₂CH₂) groups at the 3- and 5-positions, respectively, and a tert-butyl ester group at the 1-position. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its tert-butyl ester group enhances steric protection, improving stability during reactions, while the vinyl group offers reactivity for polymerization or cross-linking applications . The methoxy substituent contributes to solubility in polar organic solvents and may influence electronic properties in catalytic systems.

Properties

IUPAC Name |

tert-butyl 3-ethenyl-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-6-10-7-11(9-12(8-10)16-5)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGIALDTCSGDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methoxy-5-vinylbenzoate typically involves the esterification of 3-methoxy-5-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-methoxy-5-vinylbenzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxy-5-vinylbenzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 3-methoxy-5-vinylbenzoate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and other enzymes.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-5-vinylbenzoate involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The vinyl group can undergo polymerization reactions, contributing to the formation of polymeric materials. The methoxy group can participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-Butyl 3-methoxy-5-vinylbenzoate, its structural and functional analogs are analyzed below:

Table 1: Comparative Analysis of tert-Butyl Benzoate Derivatives

Key Findings :

Functional Group Influence: The vinyl group in tert-Butyl 3-methoxy-5-vinylbenzoate differentiates it from analogs like tert-Butyl 3-cyano-5-methylbenzylcarbamate (cyano group) and tert-Butyl alcohol (hydroxyl group). This vinyl functionality enables participation in Diels-Alder or radical polymerization reactions, unlike the carbamate or alcohol derivatives .

Stability and Safety :

- tert-Butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters due to steric hindrance. However, the vinyl group introduces flammability risks akin to tert-Butyl alcohol (FP: 11°C) .

- Unlike tert-Butyl alcohol, which reacts explosively with oxidizers and strong acids , tert-Butyl 3-methoxy-5-vinylbenzoate’s hazards are likely milder but require precautions against polymerization or decomposition under heat.

Applications: The compound’s dual functionality (vinyl and methoxy) makes it versatile in synthesizing cross-linked polymers or drug candidates, contrasting with tert-Butyl 3-cyano-5-methylbenzylcarbamate’s role in agrochemicals . Compared to the pyrrolidine derivative (CAS 1186654-76-1), which is used in chiral synthesis, this benzoate lacks stereochemical complexity but offers broader compatibility in radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.